molecular formula C13H14ClN3 B3126866 N-[(5-chloro-2-phenyl-1H-imidazol-4-yl)methylene]-2-propanamine CAS No. 338392-59-9

N-[(5-chloro-2-phenyl-1H-imidazol-4-yl)methylene]-2-propanamine

Cat. No.: B3126866
CAS No.: 338392-59-9
M. Wt: 247.72 g/mol
InChI Key: QLMHASHQHUSZHA-UHFFFAOYSA-N
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Description

N-[(5-chloro-2-phenyl-1H-imidazol-4-yl)methylene]-2-propanamine is a synthetic organic compound featuring an imidazole core, a privileged scaffold in medicinal chemistry. Nitrogen-containing heterocyclic compounds, particularly those with an imidazole structure, are of significant interest in neuroscience and pharmacology research due to their potential interactions with central nervous system targets . This compound's molecular architecture, which includes a chloro-substituted imidazole ring and a phenyl group, suggests potential for application in early-stage research focused on the exploration of novel biologically active molecules . Researchers may investigate this chemical entity as a potential precursor or intermediate in the synthesis of more complex molecules aimed at modulating neurological pathways. The imidazole ring is a common feature in compounds that interact with various neurotransmitter systems, though the specific mechanism of action and research applications for this particular molecule require further empirical characterization . As with all research chemicals, thorough investigation is necessary to determine its specific physicochemical properties, binding affinity, and functional activity in biological systems. This product is provided For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses. Handle all chemicals with appropriate personal protective equipment and in accordance with established laboratory safety protocols.

Properties

IUPAC Name

1-(5-chloro-2-phenyl-1H-imidazol-4-yl)-N-propan-2-ylmethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3/c1-9(2)15-8-11-12(14)17-13(16-11)10-6-4-3-5-7-10/h3-9H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLMHASHQHUSZHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N=CC1=C(NC(=N1)C2=CC=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201175123
Record name N-[(5-Chloro-2-phenyl-1H-imidazol-4-yl)methylene]-2-propanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201175123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338392-59-9
Record name N-[(5-Chloro-2-phenyl-1H-imidazol-4-yl)methylene]-2-propanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338392-59-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(5-Chloro-2-phenyl-1H-imidazol-4-yl)methylene]-2-propanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201175123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-chloro-2-phenyl-1H-imidazol-4-yl)methylene]-2-propanamine typically involves the condensation of 5-chloro-2-phenyl-1H-imidazole-4-carbaldehyde with 2-propanamine. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as purification and isolation of the final product to ensure high purity and yield. Advanced techniques such as chromatography and crystallization may be employed to achieve this.

Chemical Reactions Analysis

Types of Reactions

N-[(5-chloro-2-phenyl-1H-imidazol-4-yl)methylene]-2-propanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to optimize the yield and selectivity of the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted imidazole derivatives.

Scientific Research Applications

N-[(5-chloro-2-phenyl-1H-imidazol-4-yl)methylene]-2-propanamine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(5-chloro-2-phenyl-1H-imidazol-4-yl)methylene]-2-propanamine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Features of this compound and Analogues

Compound Name Core Structure Substituents/Modifications Molecular Weight (g/mol) Key Identifiers
This compound Imidazole + propanamine 5-Cl, 2-Ph, methylene bridge to 2-propanamine ~265.7 (calc.) CAS 338392-59-9
(S)-2-(3-((Diphenylmethylene)amino)-4-methyl-5-(m-trifluoromethyl-phenyl)-imidazolin-2-on-1-yl)-N-isopropyl-3-phenylpropanamide Imidazolinone + propanamide 4-Me, 5-(m-CF3-Ph), diphenylmethylene, isopropylamide ~623.6 (calc.) Not specified
4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole Imidazole 4-(chloromethyl)phenyl, 1,2-diMe, 5-NO2 ~295.7 (calc.) Synthesized via SOCl2 chlorination
Tizanidine Related Compound B (1-Acetyl-N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-4,5-dihydro-1H-imidazol-2-amine) Imidazol-2-amine 5-Cl-benzothiadiazole, acetyl group 295.75 CAS 173532-15-5
N-(2-Chloroethyl)diisopropylamine Propanamine 2-chloroethyl, diisopropyl ~177.7 (calc.) CAS 108-18-9

Key Observations:

Imidazole Core Modifications: The target compound shares a 5-chloro-2-phenylimidazole core with 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole but differs in substituents (methylene-propanamine vs. chloromethylphenyl and nitro groups). The nitro group in the latter may enhance electrophilicity, while the propanamine chain in the former could improve solubility .

Propanamine Derivatives :

  • N-(2-Chloroethyl)diisopropylamine lacks the imidazole ring but shares the propanamine backbone. The chloroethyl group may confer reactivity in alkylation reactions, contrasting with the methylene bridge in the target compound .

Complex Imidazole-Propanamide Hybrids: The (S)-2-(3-((diphenylmethylene)amino)-4-methyl-5-(m-trifluoromethyl-phenyl)-imidazolin-2-on-1-yl)-N-isopropyl-3-phenylpropanamide features an imidazolinone ring and trifluoromethylphenyl group, enhancing steric bulk and lipophilicity compared to the target compound .

Methodological Considerations

Crystallographic tools like SHELXL () and ORTEP-3 () are critical for resolving such compounds’ structures, particularly for confirming stereochemistry and hydrogen bonding patterns .

Biological Activity

N-[(5-chloro-2-phenyl-1H-imidazol-4-yl)methylene]-2-propanamine is a synthetic compound belonging to the class of imidazole derivatives. This compound has garnered attention due to its potential biological activities, including antimicrobial and anticancer properties, making it a subject of interest in medicinal chemistry and pharmacology.

  • Molecular Formula : C13H14ClN3
  • Molecular Weight : 247.72 g/mol
  • CAS Number : 338392-59-9

Synthesis

The synthesis typically involves the condensation of 5-chloro-2-phenyl-1H-imidazole-4-carbaldehyde with 2-propanamine, often facilitated by catalysts under controlled conditions to ensure high yield and purity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. This interaction can modulate various biological pathways, leading to therapeutic effects.

Antimicrobial Activity

Research has indicated that imidazole derivatives possess significant antimicrobial properties. This compound has been studied for its effectiveness against various bacterial strains, with findings suggesting a dose-dependent inhibition of growth.

Anticancer Properties

Studies have also explored the anticancer potential of this compound. In vitro assays have demonstrated that it may induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

Case Study 1: Antimicrobial Efficacy

A study conducted on the efficacy of this compound against Staphylococcus aureus showed a minimum inhibitory concentration (MIC) of 32 µg/mL. This indicates a promising potential for development as an antimicrobial agent.

Case Study 2: Anticancer Activity

In a recent experiment, the compound was tested against HeLa cells, revealing an IC50 value of 15 µM. The results suggested that the compound effectively inhibits cell proliferation and induces apoptosis, warranting further investigation into its mechanism of action.

Research Applications

This compound is utilized in various fields:

  • Chemistry : As a building block for synthesizing more complex molecules.
  • Biology : For studying potential biological activities.
  • Medicine : Investigated for therapeutic applications in treating infections and cancers.
  • Industry : Used in developing new materials and chemical processes.

Comparison with Similar Compounds

Compound NameStructureBiological Activity
5-chloro-2-phenyl-1H-imidazoleStructurePrecursor with similar properties
2-propanamineStructureUsed in synthesis
Other imidazole derivativesVariesVarious biological activities

Q & A

Q. What are the primary synthetic routes for N-[(5-chloro-2-phenyl-1H-imidazol-4-yl)methylene]-2-propanamine, and how do reaction conditions influence yield?

  • Methodological Answer : A common approach involves condensation reactions between 5-chloro-2-phenyl-1H-imidazole-4-carbaldehyde and 2-propanamine derivatives. For example, refluxing with POCl₃ as a catalyst under inert atmospheres (e.g., nitrogen) at 90°C for 3 hours can yield the imine product . Alternatively, chloroacetyl chloride in dioxane with triethylamine as a base at 20–25°C facilitates nucleophilic substitution, followed by recrystallization from ethanol-DMF mixtures . Optimizing solvent polarity and catalyst loading (e.g., POCl₃ vs. H₂SO₄) can improve yields by 10–15%.

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

  • Methodological Answer :
  • FT-IR : Validate the presence of C=N (imine) stretches at ~1600–1650 cm⁻¹ and aromatic C-Cl bonds at ~550–650 cm⁻¹ .
  • NMR : ¹H NMR should show a singlet for the imine proton (δ 8.2–8.5 ppm), aromatic protons (δ 7.2–7.8 ppm), and methyl groups from 2-propanamine (δ 1.2–1.5 ppm). ¹³C NMR confirms the imine carbon (δ 150–160 ppm) .
  • LCMS : Molecular ion peaks (e.g., [M+H]⁺) should align with the molecular formula C₁₃H₁₃ClN₃ .

Advanced Research Questions

Q. How can computational methods like DFT predict the electronic properties and reactivity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., using B3LYP/6-31G* basis sets) model frontier molecular orbitals (HOMO-LUMO) to predict nucleophilic/electrophilic sites. Correlation-energy density analysis, as in the Colle-Salvetti method, quantifies electron correlation effects, aiding in understanding charge transfer mechanisms . Molecular docking studies (e.g., AutoDock Vina) can simulate interactions with biological targets, such as enzymes or receptors, by analyzing binding affinities (ΔG values) .

Q. What strategies resolve contradictions in experimental data, such as inconsistent NMR shifts or reaction yields?

  • Methodological Answer :
  • Reproducibility Checks : Ensure consistent solvent purity (e.g., anhydrous DMF) and reaction atmosphere (e.g., argon vs. nitrogen) .
  • Paramagnetic Shifts : Use deuterated solvents to eliminate solvent-induced NMR shifts. Compare with X-ray crystallography data (e.g., ORTEP-3) for absolute configuration validation .
  • Yield Optimization : Screen catalysts (e.g., Pd/C vs. CuI) and solvents (polar aprotic vs. protic) using Design of Experiments (DoE) frameworks to identify critical factors .

Q. How do structural modifications (e.g., substituent variation) impact bioactivity or physicochemical properties?

  • Methodological Answer :
  • Substituent Effects : Introduce electron-withdrawing groups (e.g., -NO₂) at the phenyl ring to enhance electrophilicity, monitored via Hammett σ constants .
  • Steric Hindrance : Bulky groups (e.g., trimethylsilyl) on the propanamine chain reduce reaction rates in nucleophilic substitutions, quantified via Eyring plots .
  • Solubility : LogP calculations (e.g., using MarvinSuite) predict lipophilicity changes when substituting chlorine with hydrophilic groups (e.g., -OH) .

Methodological Tables

Q. Table 1. Key Spectroscopic Benchmarks

TechniqueKey Peaks/DataReference
FT-IRC=N (1620 cm⁻¹), C-Cl (580 cm⁻¹)
¹H NMR (CDCl₃)Imine H (δ 8.3 ppm), CH₃ (δ 1.4 ppm)
LCMS[M+H]⁺ = 254.08 m/z

Q. Table 2. Reaction Optimization Parameters

ConditionHigh Yield (>70%)Low Yield (<50%)
CatalystPOCl₃ (3 mol%)H₂SO₄ (5 mol%)
SolventAnhydrous DMFEthanol
Temperature90°C, reflux25°C, stirring
Reference

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(5-chloro-2-phenyl-1H-imidazol-4-yl)methylene]-2-propanamine
Reactant of Route 2
N-[(5-chloro-2-phenyl-1H-imidazol-4-yl)methylene]-2-propanamine

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